7-{[4-(Benzyloxy)phenyl](pyridin-2-ylamino)methyl}-2-methylquinolin-8-ol
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Overview
Description
2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound with a quinoline backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the phenylmethoxy, pyridin-2-ylamino, and quinolin-8-ol moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of a catalyst. The reaction conditions often include acidic or basic environments to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A simpler analog with a similar quinoline backbone but lacking the additional functional groups.
4-hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
8-hydroxyquinoline: A well-known compound with a hydroxyl group at the 8-position, similar to the target compound.
Uniqueness
2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties.
Properties
CAS No. |
6633-53-0 |
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Molecular Formula |
C29H25N3O2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C29H25N3O2/c1-20-10-11-23-14-17-25(29(33)28(23)31-20)27(32-26-9-5-6-18-30-26)22-12-15-24(16-13-22)34-19-21-7-3-2-4-8-21/h2-18,27,33H,19H2,1H3,(H,30,32) |
InChI Key |
YAKIHTLSDZJKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)NC5=CC=CC=N5 |
Origin of Product |
United States |
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